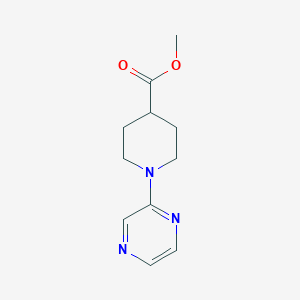

1-(2-吡嗪基)-4-哌啶甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions . Methyl pyrazines have a methyl group attached to the pyrazine ring .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves reactions with bacteria that normally grow with methylated aromatic hydrocarbons like toluene and xylene .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For example, N-methyl-1-(2-pyrazinyl)-2-propanamine has a linear formula of C8 H13 N3 .

Chemical Reactions Analysis

Pyrazine derivatives have been reported to form metal complexes with Ag(I) and Au(I)-NHC complexes .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For instance, methyl pyrazine has a molecular weight of 94.1145 .

科学研究应用

转化为SP拮抗剂

1-(2-吡嗪基)-4-哌啶甲酸甲酯已用于将吡嗪酮转化为顺式-5-氨基-6-氧代-2-哌啶甲醇和顺式-5-氨基-2-哌啶甲醇的类似物。这些转化涉及狄尔斯-阿尔德反应和进一步的还原,从而导致潜在的SP拮抗剂 (Rogiers 等人,2003)。

癌症治疗中的Aurora激酶抑制剂

一种与1-(2-吡嗪基)-4-哌啶甲酸甲酯相关的化合物已被确定为Aurora激酶抑制剂。这表明其通过抑制Aurora A在治疗癌症中具有潜在的效用(ロバート·亨利,詹姆斯, 2006)。

有机化学中的新型合成

该化合物参与了功能化4H-吡喃并[3,2-c]吡啶和其他复杂有机分子的合成。这些合成有助于有机化学的进步和新药的开发(Mekheimer等人,1997)。

哺乳动物拓扑异构酶II抑制活性

它已显示出作为哺乳动物拓扑异构酶II抑制剂的活性,表明在DNA复制和细胞分裂过程的研究中具有潜在的应用(Wentland等人,1993)。

肿瘤治疗中的c-Met/ALK双重抑制剂

1-(2-吡嗪基)-4-哌啶甲酸甲酯衍生物已用于设计c-Met/ALK双重抑制剂,在抑制肿瘤生长方面显示出疗效(Li等人,2013)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl 1-pyrazin-2-ylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-6-14(7-3-9)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTNLJDMDJPLER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613014.png)

![3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B2613019.png)

![3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2613020.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2613026.png)

![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B2613035.png)